molecular formula C24H17N3O B2705469 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide CAS No. 476634-03-4

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide

Cat. No.: B2705469
CAS No.: 476634-03-4
M. Wt: 363.42
InChI Key: JSTUHLKKJFEDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-1-naphthamide, also known as inhibitor I-6 , is a novel small molecule identified for its high potency in targeting Claudin-1 (CLDN1), a key protein implicated in colorectal cancer (CRC) progression and metastasis . Research has validated that upregulated claudin-1 expression plays a causal role in promoting CRC metastasis through the activation of oncogenic signaling pathways such as Src and β-catenin . This compound was discovered through a rigorous analytical design and represents a first-generation inhibitor aimed at addressing the critical clinical need for targeted therapies against CRC . By specifically inhibiting claudin-1, I-6 interferes with its association with the metastatic oncogene Src, thereby inhibiting claudin-1-dependent CRC progression, including resistance to anoikis and invasion . This mechanism offers a promising strategy for curbing CRC progression and metastasis, as well as overcoming chemoresistance[citation:3). The compound is part of a medicinal chemistry campaign, and while it exhibits high potency, its utility in biological assays is foundational for developing more metabolically stable analogs with favorable pharmacokinetic properties . This compound is intended for research purposes only and is a valuable tool for investigating the structural and functional intricacies of claudin-1 in cancer biology. Warning: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O/c28-24(20-9-5-7-16-6-1-2-8-19(16)20)25-18-14-12-17(13-15-18)23-26-21-10-3-4-11-22(21)27-23/h1-15H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTUHLKKJFEDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzimidazole and naphthamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide features a benzimidazole moiety linked to a naphthamide group. Its molecular formula is C25H19N3O2C_{25}H_{19}N_{3}O_{2}, and it has a molecular weight of 393.4 g/mol. The compound's unique structure imparts distinct chemical and biological properties, making it a versatile candidate for various applications.

Chemistry

This compound serves as a valuable building block for synthesizing more complex molecules. Its structural features allow for the formation of C–N bonds, which are crucial in medicinal chemistry for developing new drugs. The synthesis methods often involve reactions with aromatic aldehydes and amines, yielding derivatives that can be further explored for their biological activities .

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor ligand. Compounds with similar structures have been shown to interact with various proteins and enzymes, suggesting that this compound may also exhibit significant biological interactions.

Medicine

This compound has shown promise in several therapeutic areas:

  • Anticancer Activity : Studies indicate that derivatives of this compound exhibit significant cytotoxicity against various human cancer cell lines, including breast and prostate cancer cells. The IC50 values suggest effective inhibition of cell growth at low concentrations .
  • Antimicrobial Properties : Research has demonstrated potent activity against Gram-positive bacteria and fungi, highlighting its potential as a therapeutic agent for treating infections resistant to conventional antibiotics .
  • Anti-inflammatory Effects : Investigations into its mechanism of action reveal that it may inhibit specific enzymes involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Antitumor Activity

A study demonstrated that derivatives of benzimidazole and naphthamide displayed significant cytotoxicity against human cancer cell lines. The findings indicated effective inhibition of cell growth at low concentrations, suggesting potential for further development into anticancer therapies.

Antimicrobial Properties

Research has shown that this compound exhibits potent activity against various bacterial strains, indicating its potential as a therapeutic agent for infections resistant to conventional antibiotics. The specific mechanisms of action involve inhibiting enzymes critical for pathogen survival.

Mechanistic Insights

Investigations into the compound's mechanism revealed that it may inhibit specific enzymes involved in tumor metastasis, such as heparanase. This insight supports the hypothesis that this compound could play a role in cancer treatment strategies .

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions in cellular pathways . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name / ID Core Structure Modifications Biological Activities Key Findings Reference
TUBC (N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea) Thiourea group instead of naphthamide Elastase inhibition, antioxidant, DNA binding IC₅₀ = 0.98 µM (elastase); 80% DPPH scavenging; mixed DNA binding mode
Compound W1 Benzamide with dinitrophenyl and thioacetamido Antimicrobial, anticancer Structural requirements for activity identified via SAR studies
Compound 12c (Formamidine derivative) Formamidine linker with 4-chlorophenyl Antitumor Orang solid; IR and NMR data confirmed structure
Chalcone derivatives Benzimidazole-linked acetamide + benzaldehyde Antimicrobial Synthesized via Claisen-Schmidt condensation
Thiazolo[3,2-a]pyrimidine derivatives Benzimidazole + thiazolo-pyrimidine hybrid Anticancer Derived from cyanoacetamide intermediates

Structural and Functional Insights

Role of Substituents on Bioactivity

  • Naphthamide vs. Benzamide/Thiourea : The naphthamide group in the target compound likely enhances π-π stacking interactions with biological targets compared to benzamide (e.g., Compounds 11–15 in ) or thiourea (TUBC). This modification may improve binding to hydrophobic pockets in enzymes or DNA .
  • In contrast, the chloro substituent in Compound 12c may stabilize the formamidine structure while contributing to antitumor effects .

Physicochemical Properties

  • Melting Points : Hydroxyl-substituted benzamides (e.g., Compound 14 in ) exhibit melting points >300°C due to strong hydrogen bonding, whereas methoxy derivatives (Compounds 11–13) have lower melting points (258–283°C). The naphthamide group may further increase thermal stability .
  • Solubility : The thiourea group in TUBC improves water solubility compared to purely aromatic amides, which could influence bioavailability .

Mechanistic and Computational Comparisons

  • Elastase Inhibition : TUBC demonstrated high potency (IC₅₀ = 0.98 µM) through molecular docking within the active site of elastase, validated by AutoDock4 . The naphthamide derivative may exhibit similar or enhanced activity due to stronger hydrophobic interactions.
  • DNA Binding : TUBC binds DNA via a mixed mode (intercalation and groove binding), as shown by viscosity measurements and UV-vis spectroscopy. The naphthamide’s planar structure could further stabilize intercalation .
  • Anticancer Mechanisms : Thiazolo-pyrimidine derivatives () target DNA synthesis or kinase pathways. The naphthamide’s bulk may hinder or enhance such interactions depending on the target’s active site .

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide is a compound that integrates a benzimidazole moiety with a naphthamide group, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H19N3OC_{25}H_{19}N_3O with a molecular weight of approximately 401.44 g/mol. The structural configuration includes:

  • Benzimidazole Group : Known for its roles in various biological activities, including antimicrobial and anticancer effects.
  • Naphthamide Group : Often associated with enhanced pharmacological properties due to its ability to interact with biological targets.

This compound exhibits its biological effects through several mechanisms:

  • Target Interaction : The compound is believed to interact with specific enzymes or receptors, influencing biochemical pathways related to cell proliferation and apoptosis.
  • Biochemical Pathways : It may modulate various pathways, leading to antimicrobial, anti-inflammatory, and antitumor activities. Benzimidazole derivatives often exhibit these properties due to their ability to disrupt cellular processes in pathogens and cancer cells.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antimicrobial Effective against various bacteria and fungi, potentially inhibiting their growth.
Antitumor Exhibits cytotoxic effects on cancer cell lines, promoting apoptosis.
Anti-inflammatory Reduces inflammation markers in vitro and in vivo models.
Antiviral Shows potential in inhibiting viral replication in preliminary studies.

Case Studies and Experimental Evidence

  • Antitumor Activity : A study demonstrated that derivatives of benzimidazole and naphthamide displayed significant cytotoxicity against human cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated effective inhibition of cell growth at low concentrations .
  • Antimicrobial Properties : Research has shown that this compound exhibits potent activity against Gram-positive bacteria and fungi, suggesting its potential as a therapeutic agent for infections resistant to conventional antibiotics.
  • Mechanistic Insights : Investigations into the compound's mechanism revealed that it may inhibit specific enzymes involved in pathogen survival, such as heparanase, which plays a critical role in tumor metastasis .

Q & A

Advanced Research Question

  • Target Selection : Prioritize targets with structural data (e.g., PDB IDs: 3FZY for elastase, 6QGH for Bcl-2).
  • Software : Use AutoDock Vina or Schrödinger Glide with flexible side-chain sampling for the receptor’s active site .
  • Parameters : Grid box centered on catalytic residues (e.g., His57 for elastase), 20 ų size, and Lamarckian genetic algorithm for conformational sampling. Validate docking poses via RMSD clustering (<2.0 Å) .
  • Critical Analysis : Compare calculated binding energies (ΔG) with experimental IC50 values to assess predictive accuracy .

What methodologies are recommended to resolve contradictions in biological activity data (e.g., IC50 variability across studies)?

Advanced Research Question

  • Standardized Assays : Use validated protocols (e.g., MTT for cytotoxicity, fluorometric assays for enzyme inhibition) with positive controls (e.g., staurosporine for Bcl-2 inhibition) .
  • Data Normalization : Adjust for batch effects (e.g., cell passage number, reagent lots) and report activities as mean ± SEM of triplicate runs.
  • Structural Confirmation : Re-analyze compound integrity post-assay via HPLC or LC-MS to rule out degradation .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced anti-quorum sensing activity?

Advanced Research Question

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the naphthamide para-position to enhance LasR binding in Pseudomonas aeruginosa .
  • Linker Optimization : Replace the amide bond with sulfonamide or triazole moieties to improve metabolic stability .
  • Validation : Test derivatives in GFP-based quorum sensing assays (e.g., MH602 reporter strain) at 62.5–250 µM. Prioritize compounds with >60% inhibition at 125 µM .

What analytical techniques are critical for characterizing DNA binding interactions of this compound?

Advanced Research Question

  • UV-Vis Spectroscopy : Monitor hypochromicity and redshift in λmax (e.g., 260 nm for DNA) to assess intercalation .
  • Viscosity Measurements : Compare DNA solution viscosity changes with ethidium bromide (classic intercalator control) .
  • Docking Simulations : Map binding modes to DNA minor/major grooves using AMBER or GROMACS, validated by free energy calculations (ΔG < −8 kcal/mol) .

How can researchers address low solubility of this compound in in vitro assays?

Basic Research Question

  • Co-Solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin (10 mM) to enhance aqueous solubility .
  • Prodrug Design : Synthesize phosphate or acetate esters for hydrolysis in physiological conditions .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm size) to improve bioavailability .

What strategies validate the compound’s selectivity for cancer targets over normal cells?

Advanced Research Question

  • Cell Panel Screening : Test cytotoxicity against cancer (MCF-7, A549) and normal (HEK293, MCF-10A) cell lines. Selectivity index (SI) = IC50(normal)/IC50(cancer) should be >3 .
  • Mechanistic Studies : Perform Western blotting for apoptosis markers (e.g., Bcl-2/Bax ratio, caspase-3 cleavage) in cancer vs. normal cells .
  • Kinase Profiling : Use kinase inhibition panels (e.g., KinomeScan) to identify off-target effects .

How can computational models predict metabolic stability of derivatives?

Advanced Research Question

  • Software : Employ Schrödinger’s QikProp or SwissADME for logP, CYP450 metabolism, and plasma protein binding predictions .
  • In Vitro Validation : Incubate derivatives with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.